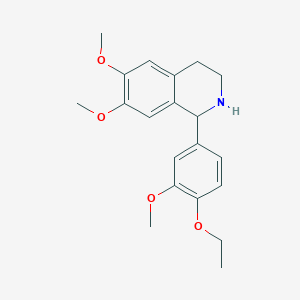
1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a tetrahydroisoquinoline core
Métodos De Preparación
The synthesis of 1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-3-methoxybenzaldehyde.
Formation of Isoquinoline Core: The benzaldehyde derivative undergoes a Pictet-Spengler reaction with a suitable amine to form the tetrahydroisoquinoline core.
Functional Group Modification:
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of neuroprotective and anti-inflammatory agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group, which may result in different chemical properties and biological activities.
1-(4-Ethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 3-position, potentially affecting its reactivity and interactions.
1-(4-Ethoxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups at the 6 and 7 positions, which may influence its overall stability and function.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-5-25-16-7-6-14(11-17(16)22-2)20-15-12-19(24-4)18(23-3)10-13(15)8-9-21-20/h6-7,10-12,20-21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPZWWASQLEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-AMINO-4-(3,4-DIETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292997.png)
![6-AMINO-4-(4-ETHOXY-3,5-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293006.png)
![3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B4293019.png)
![6-AMINO-4-(4-CHLOROPHENYL)-3-(4-ETHOXY-3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293023.png)
![1'-Acetyl-2-amino-7-(furan-2-yl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4293028.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B4293046.png)
![ETHYL 5-[(3-CHLOROPHENYL)CARBAMOYL]-4-METHYL-2-(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4293050.png)
![3-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B4293068.png)
![2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4293073.png)
![2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide](/img/structure/B4293085.png)
![8-(DIETHYLAMINO)-7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4293092.png)
